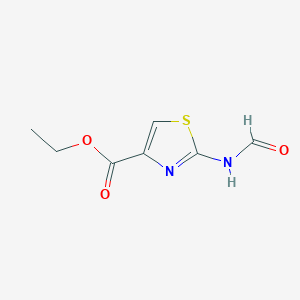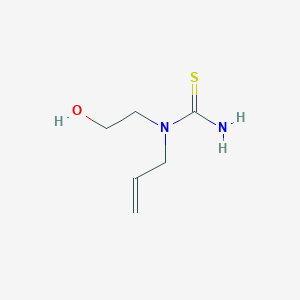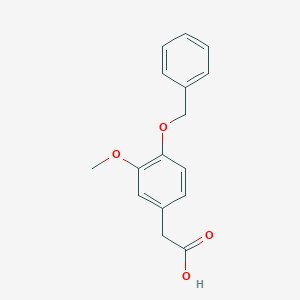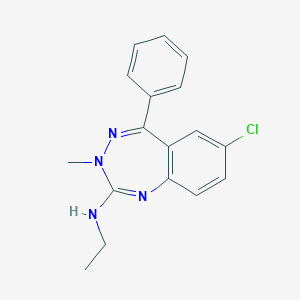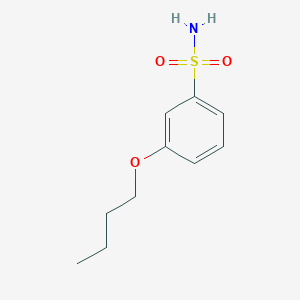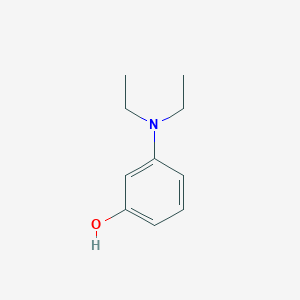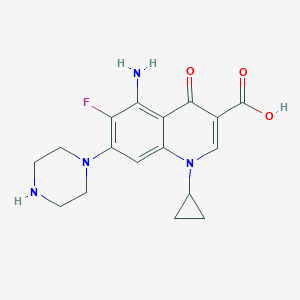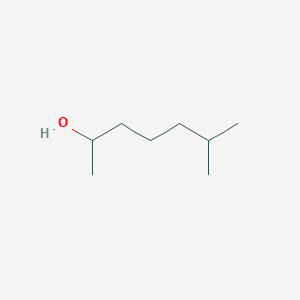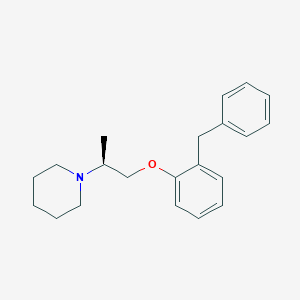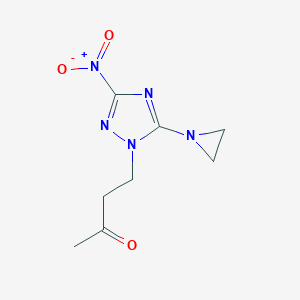
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole, commonly known as AZT, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment. AZT is a triazole derivative that has been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Mechanism Of Action
The mechanism of action of AZT is not fully understood. However, it is believed that AZT exerts its anti-tumor activity by inducing DNA damage and inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical And Physiological Effects
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis. AZT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of AZT is its anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of AZT is its potential toxicity. AZT has been shown to have toxic effects on normal cells, which can limit its use in cancer treatment.
Future Directions
There are a number of future directions for research on AZT. One area of research is the development of new AZT derivatives that are less toxic and more effective in treating cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AZT treatment. Additionally, research is needed to better understand the mechanism of action of AZT and to identify potential drug targets for the development of new cancer therapies.
Synthesis Methods
The synthesis of AZT involves the reaction of 1,2,4-triazole with butyraldehyde and nitromethane, followed by the addition of aziridine. The resulting compound is then purified through a series of chromatographic techniques to obtain pure AZT.
Scientific Research Applications
AZT has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. AZT has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
properties
CAS RN |
118648-66-1 |
|---|---|
Product Name |
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole |
Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
4-[5-(aziridin-1-yl)-3-nitro-1,2,4-triazol-1-yl]butan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-6(14)2-3-12-8(11-4-5-11)9-7(10-12)13(15)16/h2-5H2,1H3 |
InChI Key |
IIBYIUDIVZPZKG-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
Canonical SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
Other CAS RN |
118648-66-1 |
synonyms |
5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole RB 6162 RB-6162 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



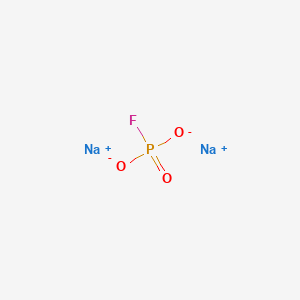
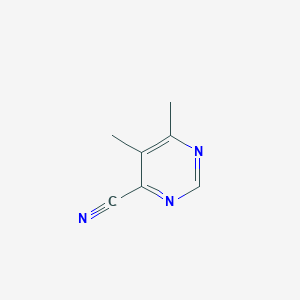
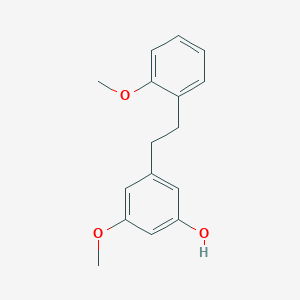
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
